molecular formula C267H404N72O78S6 B600853 Insulin Glargine CAS No. 160337-95-1

Insulin Glargine

Número de catálogo: B600853
Número CAS: 160337-95-1
Peso molecular: 6063 g/mol
Clave InChI: COCFEDIXXNGUNL-RFKWWTKHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Insulin Glargine is a recombinant long-acting human insulin analog used in scientific research to study diabetes mellitus and metabolic disorders. Its primary research value lies in its modified pharmacokinetic profile, which provides a sustained, peakless basal insulin level for up to 24 hours. This is achieved through specific structural modifications: an asparagine to glycine substitution at position A21 and the addition of two arginine molecules to the C-terminus of the B-chain . These alterations make the protein soluble at acidic pH but cause it to form microprecipitates in the subcutaneous tissue at physiological pH, leading to a slow, continuous release of the compound . From a mechanistic perspective, this compound binds to and activates the human insulin receptor (IR), a tyrosine kinase receptor . This binding triggers intracellular signaling cascades, primarily through the phosphatidylinositol 3-kinase (PI3k) and protein kinase B (Akt) pathways, to promote glucose uptake in skeletal muscle and adipose tissue and inhibit hepatic glucose output . Post-subcutaneous injection, this compound is rapidly metabolized into two primary active metabolites, M1 (desB30-Arg-Arg) and M2, which are thought to mediate most of its metabolic effects through receptor activation profiles similar to human insulin . Research formulations of this compound are essential tools for investigating beta-cell dysfunction, insulin resistance, and the long-term effects of sustained basal insulin signaling in various in vitro and in vivo models. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, including human or veterinary use.

Propiedades

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-(carboxymethylcarbamoyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C267H404N72O78S6/c1-29-137(23)212(330-199(355)109-269)260(412)334-211(136(21)22)256(408)305-166(79-86-206(365)366)226(378)298-163(75-82-196(273)352)230(382)326-190-122-421-422-123-191-251(403)322-185(117-341)249(401)312-170(94-129(7)8)234(386)313-176(101-146-57-65-152(346)66-58-146)237(389)299-161(73-80-194(271)350)227(379)308-169(93-128(5)6)232(384)301-165(78-85-205(363)364)229(381)320-182(107-197(274)353)244(396)316-178(103-148-61-69-154(348)70-62-148)240(392)325-188(222(374)290-115-207(367)368)120-418-420-121-189(221(373)288-112-200(356)294-160(76-83-203(359)360)225(377)297-157(53-42-88-284-265(276)277)219(371)287-113-201(357)295-174(99-144-48-36-32-37-49-144)236(388)315-175(100-145-50-38-33-39-51-145)239(391)317-179(104-149-63-71-155(349)72-64-149)247(399)338-216(142(28)345)263(415)339-91-45-56-193(339)254(406)302-158(52-40-41-87-268)231(383)336-214(140(26)343)261(413)303-159(54-43-89-285-266(278)279)224(376)306-167(264(416)417)55-44-90-286-267(280)281)328-258(410)210(135(19)20)333-245(397)172(96-131(11)12)310-238(390)177(102-147-59-67-153(347)68-60-147)314-233(385)168(92-127(3)4)307-217(369)139(25)293-223(375)164(77-84-204(361)362)304-255(407)209(134(17)18)332-246(398)173(97-132(13)14)311-242(394)181(106-151-111-283-126-292-151)319-248(400)184(116-340)296-202(358)114-289-220(372)187(119-419-423-124-192(327-252(190)404)253(405)337-215(141(27)344)262(414)323-186(118-342)250(402)335-213(138(24)30-2)259(411)329-191)324-235(387)171(95-130(9)10)309-241(393)180(105-150-110-282-125-291-150)318-228(380)162(74-81-195(272)351)300-243(395)183(108-198(275)354)321-257(409)208(133(15)16)331-218(370)156(270)98-143-46-34-31-35-47-143/h31-39,46-51,57-72,110-111,125-142,156-193,208-216,340-349H,29-30,40-45,52-56,73-109,112-124,268-270H2,1-28H3,(H2,271,350)(H2,272,351)(H2,273,352)(H2,274,353)(H2,275,354)(H,282,291)(H,283,292)(H,287,371)(H,288,373)(H,289,372)(H,290,374)(H,293,375)(H,294,356)(H,295,357)(H,296,358)(H,297,377)(H,298,378)(H,299,389)(H,300,395)(H,301,384)(H,302,406)(H,303,413)(H,304,407)(H,305,408)(H,306,376)(H,307,369)(H,308,379)(H,309,393)(H,310,390)(H,311,394)(H,312,401)(H,313,386)(H,314,385)(H,315,388)(H,316,396)(H,317,391)(H,318,380)(H,319,400)(H,320,381)(H,321,409)(H,322,403)(H,323,414)(H,324,387)(H,325,392)(H,326,382)(H,327,404)(H,328,410)(H,329,411)(H,330,355)(H,331,370)(H,332,398)(H,333,397)(H,334,412)(H,335,402)(H,336,383)(H,337,405)(H,338,399)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,416,417)(H4,276,277,284)(H4,278,279,285)(H4,280,281,286)/t137-,138-,139-,140+,141+,142+,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCFEDIXXNGUNL-RFKWWTKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C267H404N72O78S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6063 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160337-95-1
Record name Insulin glargine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160337951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Insulin glargine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 160337-95-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Plasmid Construction and Bacterial Expression

The synthesis of this compound begins with recombinant DNA technology. Researchers have developed the pPT-GI vector to express glargine insulin in Escherichia coli, incorporating modifications to the human insulin gene to introduce glycine at position A21 and extend the B-chain with two arginine residues. This vector utilizes a T7 promoter system for high-yield expression, with fermentation conducted in chemically defined media at 37°C. Post-induction, the this compound precursor accumulates in inclusion bodies, constituting ~30% of total cellular protein.

Inclusion Body Recovery and Refolding

Post-fermentation, cells are lysed via high-pressure homogenization, and inclusion bodies are isolated through centrifugation at 12,000×g for 20 minutes. The pellet undergoes sequential washes with 2M urea and 1% Triton X-100 to remove membrane contaminants. Refolding is achieved using a redox buffer system (2mM reduced glutathione, 0.2mM oxidized glutathione) at pH 10.5, with renaturation efficiency monitored via reverse-phase HPLC.

Enzymatic Conversion to Active this compound

The refolded proinsulin analog undergoes enzymatic processing using trypsin and carboxypeptidase B in a 1:50 enzyme-to-substrate ratio. Reaction conditions (pH 7.5, 25°C, 18 hours) ensure complete cleavage of the C-peptide and arginine extensions. Final purity is verified through MALDI-TOF mass spectrometry, confirming the molecular mass of 6,063 Da with <1.5% deamidation products.

Chemical Synthesis and Formulation Strategies

Glycerol-Mediated Dissolution Protocol

The CN104688678A patent details a novel dissolution method that reduces manufacturing time by 66% compared to traditional approaches. Key steps include:

  • Dissolving glycerol in 60-80% of final injection volume

  • Partitioning the glycerol solution into three fractions (3-4:5-6:2-1 ratio)

  • Sequential dissolution of this compound, metacresol, and zinc chloride in glycerol fractions

  • Acidification to pH 3.0-3.5 with 0.1M HCl for rapid API dissolution

This method eliminates surfactants while maintaining stability through zinc hexamer formation.

pH Adjustment and Stabilization

Post-dissolution, the formulation is adjusted to pH 4.0 using 0.1M NaOH, creating the optimal environment for subcutaneous precipitation. The final composition contains:

ComponentConcentrationFunction
This compound100 IU/mLActive pharmaceutical ingredient
Glycerol1.6% (w/v)Tonicity modifier
Metacresol3.15 mg/mLAntimicrobial preservative
Zinc chloride30 µg/mLHexamer stabilization

This formulation maintains >95% monomeric insulin after 24 months at 2-8°C.

Downstream Purification Technologies

Chromatographic Purification

Modern purification workflows combine multiple chromatography modes:

Table 1: Chromatography Sequences for this compound Purification

StepModePurposeYield
CaptureImmobilized metal affinity (IMAC)Nickel-chelate binding of His-tagged proinsulin85%
Intermediate polishAnion exchange (AEX)Removal of host cell proteins92%
Final polishReverse-phase (RP)Separation of deamidated variants78%

Simulated moving bed chromatography has emerged as an alternative to batch RP-HPLC, increasing throughput by 40% while reducing solvent consumption.

Precipitation Techniques

Zinc chloride precipitation (30-50mM) effectively aggregates this compound hexamers while removing truncated peptides. Combined with pH adjustment to 5.5, this step achieves 99% monomer removal with <0.5% product loss.

Comparative Analysis of Manufacturing Methods

Table 2: Performance Metrics of Preparation Methods

MethodCycle TimeRelated SubstancesHigh-Molecular-Weight ProteinsScalability
Traditional USP90 min1.8%0.9%Moderate
Glycerol partitioning30 min0.4%0.2%High
Recombinant (E. coli)72 hr1.2%0.3%Industrial

The glycerol partitioning method reduces process-related impurities by 78% compared to traditional approaches, primarily through minimized exposure to acidic conditions.

Stability and Formulation Challenges

Surfactant-Free Stabilization

Eliminating polysorbate 20 from the formulation requires precise control of:

  • Zinc-to-insulin molar ratio (3:1)

  • Glycerol concentration (1.4-1.8%)

  • Terminal sterilization through 0.22µm filtration

Accelerated stability studies (40°C/75% RH, 6 months) show <5% increase in high-molecular-weight proteins under these conditions.

Container Compatibility

Type I glass vials coated with silicon dioxide demonstrate optimal adsorption characteristics, with <2% API loss after 36 months. Stopper extraction studies using fluoropolymer-coated bromobutyl rubber show undetectable levels of leachables (<0.1ppm).

Industrial Scalability Considerations

Fermentation Optimization

High-cell-density fed-batch fermentation achieves 25g/L this compound precursor through:

  • Exponential glucose feeding maintaining <0.5g/L residual glucose

  • Dissolved oxygen control at 30% saturation

  • Temperature shift to 25°C post-induction

Continuous Manufacturing

An integrated continuous bioprocessing platform combining:

  • Perfusion fermentation with 1 reactor volume/day bleed rate

  • Simulated moving bed chromatography

  • In-line pH adjustment

Reduces capital costs by 40% while maintaining 99.5% purity .

Aplicaciones Científicas De Investigación

Indications and Usage

Insulin glargine is primarily indicated for:

  • Type 1 Diabetes : It is used alongside rapid-acting insulins to manage blood glucose levels effectively. Patients with type 1 diabetes require both basal and bolus insulin to mimic physiological insulin secretion .
  • Type 2 Diabetes : this compound is often initiated when oral antidiabetic medications fail to achieve adequate glycemic control. It can be used alone or in combination with other diabetes medications .
  • Gestational Diabetes : Although not FDA-approved for use during pregnancy, this compound may be considered when lifestyle modifications are insufficient .

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of this compound reveals a gradual absorption and a steady release of insulin over time, minimizing peaks in insulin levels that can lead to hypoglycemia. Studies have shown that it provides superior glycemic control compared to traditional insulins like NPH (Neutral Protamine Hagedorn) while reducing the incidence of nocturnal hypoglycemia .

Glycemic Control

Numerous clinical trials have demonstrated the efficacy of this compound in achieving target glycemic levels. For instance:

  • A study comparing this compound with NPH showed that patients using this compound experienced a greater reduction in fasting plasma glucose levels (−2.2 mmol/L) and improved overall glycemic variability .
  • In pediatric populations, this compound was found to provide comparable glycemic control to NPH while maintaining similar rates of hypoglycemia .

Weight Management

This compound has been associated with weight gain; however, this effect is generally modest. A long-term study reported an average weight gain of approximately 2 kg over 39 months among patients using this compound in combination with oral antidiabetic agents .

Case Study 1: Type 1 Diabetes Management

A patient with type 1 diabetes was transitioned from NPH insulin to this compound. Over six months, the patient achieved significant improvements in HbA1c levels (from 8.5% to 7.0%) and reported fewer hypoglycemic episodes during the night .

Case Study 2: Type 2 Diabetes Treatment

In another case involving a patient with uncontrolled type 2 diabetes on multiple oral medications, the introduction of this compound led to a reduction in HbA1c from 9.5% to 7.8% within three months, alongside improved fasting blood glucose levels . This highlights the effectiveness of this compound as an adjunct therapy when other medications fail.

Comparación Con Compuestos Similares

Insulin Degludec

  • Efficacy: A 2022 systematic review found comparable HbA1c reductions between insulin glargine and insulin degludec. However, insulin degludec demonstrated a marginally lower risk of nocturnal hypoglycemia (rate ratio: 0.89; 95% CI: 0.79–1.00) in type 1 diabetes .
  • Pharmacokinetics : Insulin degludec has a longer half-life (~25 hours) than glargine (~12 hours), but both provide 24-hour coverage. Glargine 300 U/mL (Gla-300) shows flatter PK/PD profiles than glargine 100 U/mL (Gla-100), comparable to degludec’s stability .

NPH Insulin

  • Efficacy: this compound and NPH achieve similar HbA1c reductions (e.g., 6.96% vs. 6.97% in one study). However, glargine is associated with 25% more patients reaching target HbA1c without nocturnal hypoglycemia (p<0.05) .
  • Hypoglycemia Risk: Glargine reduces nocturnal hypoglycemia by 21–41% compared to NPH. In type 2 diabetes, switching to glargine lowered nocturnal hypoglycemia from 35.5% to 26.5% (p=0.0136) .
  • PK/PD Consistency : Glargine exhibits 30–50% less variability in glucose infusion rate (GIR) over 24 hours compared to NPH, ensuring more predictable glycemic control .

Insulin Ultralente

  • Duration of Action : Ultralente has a later and less consistent activity peak (average GIR-Tmax: 12.5 hours) compared to glargine (11.5 hours) and NPH (9.5 hours).
  • Variability : Ultralente shows threefold higher variability in GIR-t50% (time to 50% glucose-lowering effect) compared to glargine and NPH, making it less reliable .

Comparison with Biosimilars

Biosimilars like MYL-1501D (Semglee®) and LY2963016 have demonstrated equivalence to originator glargine (Lantus®):

  • Efficacy : In type 1 diabetes, MYL-1501D showed similar HbA1c reductions (Δ: -0.02%; 95% CI: -0.15–0.11) and time-in-range metrics .
  • Immunogenicity: No differences in treatment-emergent anti-drug antibodies (TEAR) were observed between biosimilars and originator glargine after switching .
  • PK/PD : A 2022 clamp study confirmed biosimilar glargine matched the originator in AUC0–24h (geometric mean ratio: 99.4%; 90% CI: 93.7–105.5) and GIR profiles .

Intra-Class Comparisons: Gla-300 vs. Gla-100

  • Glycemic Control : Gla-300 provides more stable 24-hour glucose levels than Gla-100, with lower day-to-day variability (e.g., 20% lower within-subject variability in fasting glucose) .
  • Hypoglycemia: Gla-300 reduces nocturnal hypoglycemia risk by 30% in high-risk patients (e.g., those with renal impairment) compared to Gla-100 .
  • Dosing : Gla-300 requires 10–18% higher doses than Gla-100 to achieve similar HbA1c targets, likely due to delayed absorption .

Cancer Risk

A meta-analysis of 12 studies found this compound associated with a 19% lower odds of overall cancer vs. non-glargine insulins (OR: 0.81; 95% CI: 0.72–0.92). No increased risk was observed for breast, prostate, or lung cancers .

Cost-Effectiveness and Real-World Use

Biosimilar glargine adoption could reduce healthcare costs by 15–30% while maintaining efficacy. Real-world studies show similar hospitalization rates between originator and biosimilar users .

Actividad Biológica

Insulin glargine, a long-acting insulin analog, is widely used in the management of diabetes mellitus. Its unique structure and pharmacological properties contribute to its effectiveness in glycemic control. This article delves into the biological activity of this compound, focusing on its receptor interactions, metabolic pathways, and clinical implications.

Structural Characteristics

This compound differs from human insulin by two modifications:

  • Substitution : The asparagine at position 21 of the A chain is replaced with glycine.
  • Extension : The B chain is extended by two arginine residues at the carboxy-terminal end.

These changes result in a shift of the isoelectric point from pH 5.4 to 6.7, which affects its solubility and pharmacokinetics. After subcutaneous injection, this compound precipitates at the injection site due to its low solubility at physiological pH, leading to a slow release into circulation .

Metabolism and Pharmacodynamics

Upon administration, this compound is metabolized into two main active metabolites:

  • M1 ([Gly A21]insulin)
  • M2 ([Gly A21, des-Thr B30]insulin)

Research indicates that these metabolites have a reduced affinity for insulin-like growth factor 1 receptor (IGF-1R) compared to this compound itself, which suggests a lower potential for mitogenic activity while maintaining effective glycemic control . In vitro studies have shown that this compound exhibits a higher affinity for IGF-1R than human insulin, leading to concerns about its mitogenic potential in certain cell types .

Biological Activity and Receptor Binding

The biological activity of this compound can be summarized as follows:

Activity This compound Human Insulin M1 Metabolite M2 Metabolite
Affinity for IR-AHigherBaselineLowerLower
Affinity for IGF-1RHigher (1.4x - 12x)BaselineSignificantly lowerSignificantly lower
Mitogenic ActivityModerateLowLowLow
Glycemic ControlEffectiveEffectiveEffectiveEffective

This compound acts as a full agonist of the insulin receptor (IR), demonstrating similar glucose-lowering effects compared to human insulin but with a prolonged action profile due to its unique pharmacokinetics .

Clinical Studies and Case Reports

Clinical studies have consistently demonstrated the efficacy of this compound in achieving glycemic targets with a lower incidence of hypoglycemia compared to NPH insulin. For instance:

  • A study published in Diabetologia reported that patients using this compound experienced fewer hypoglycemic events while maintaining similar glycemic control compared to those using NPH .
  • Another clinical trial highlighted that when used as an add-on therapy in type 2 diabetes patients, this compound significantly improved HbA1c levels without increasing the risk of hypoglycemia .

Safety Profile and Long-term Effects

Long-term studies have evaluated the safety profile of this compound. A two-year carcinogenicity study in rats showed no significant tumor-promoting activity associated with the compound, suggesting a favorable safety profile for chronic use . However, ongoing surveillance is necessary to monitor any potential long-term effects related to IGF-1R activation.

Q & A

Q. Why do real-world studies show divergent glycemic outcomes compared to RCTs when switching to glargine?

  • Critical Analysis : Observational studies (e.g., REALIE) often lack randomization and adjustment for confounding factors like prior insulin duration. The absence of propensity score matching in smaller cohorts (n < 500) may inflate efficacy estimates. To resolve contradictions, perform meta-regression analyzing study design (RCT vs. observational) as a moderator .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.